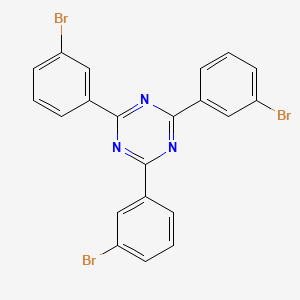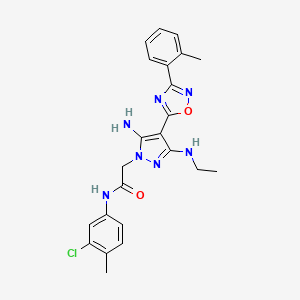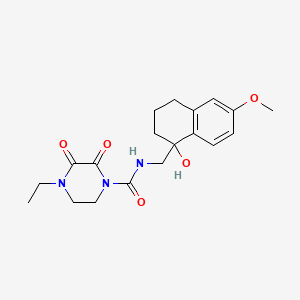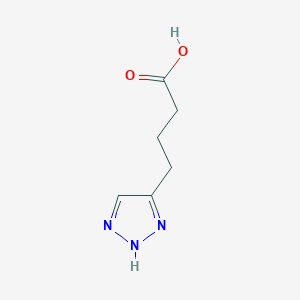![molecular formula C19H19ClN2O3 B2567835 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034598-15-5](/img/structure/B2567835.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide”, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the molecular structure of a compound with a 1,3-benzodioxole ring system and two thiophene rings, representing a donor–linker–acceptor conjugated system, has been analyzed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been described. For instance, a related compound, benzo[d][1,3]dioxol-5-yl acetate, is a solid compound with a colorless or light yellow color. Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
Research involves the synthesis of novel compounds with potential antioxidant activity. For instance, a study by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating that some of these compounds exhibited potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in certain assays Tumosienė et al., 2019.
Luminescent Properties and Materials Science
Srivastava et al. (2017) explored the synthesis of pyridyl substituted benzamides, leading to compounds exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties. These findings suggest applications in materials science, particularly in the development of new luminescent materials and sensors Srivastava et al., 2017.
Nootropic Agents
Valenta et al. (1994) discussed the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds with potential nootropic (cognitive-enhancing) activity. This indicates a possible application in the development of drugs or supplements aimed at improving cognitive function Valenta et al., 1994.
Antimicrobial Activity
Naganagowda and Petsom (2011) synthesized new derivatives of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones, which were screened for antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents Naganagowda and Petsom, 2011.
Synthesis and Biological Evaluation
Rahmouni et al. (2016) embarked on synthesizing novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. Such studies suggest applications in discovering new therapeutic agents for cancer and inflammation Rahmouni et al., 2016.
Zukünftige Richtungen
The future directions for research on “3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, compounds with the chalcone backbone are becoming important in the design of new materials, employing donor–acceptor bridge systems to further enhance their future development for optoelectronic applications .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQVDFFMBLYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)


![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)
![5-(3-fluoro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567762.png)


![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)
![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)

![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)